molecular formula C6H12N2 B3347943 3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-amine CAS No. 147770-45-4

3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-amine

Cat. No. B3347943
CAS RN: 147770-45-4
M. Wt: 112.17 g/mol
InChI Key: MNNRROMROMAXDR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-amine is a chemical compound with the molecular formula C6H12N2 and a molecular weight of 112.17288 . It is a derivative of pyrrole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of pyrrole derivatives, including this compound, often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . This results in the formation of N-acyl derivatives of pyrrole . Other methods include the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also has two methyl groups attached to the third carbon atom of the pyrrole ring .


Chemical Reactions Analysis

Pyrrole derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .

properties

IUPAC Name

3,3-dimethyl-2,4-dihydropyrrol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6(2)3-5(7)8-4-6/h3-4H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNRROMROMAXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-amine
Reactant of Route 2
3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-amine
Reactant of Route 3
3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-amine
Reactant of Route 4
3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-amine
Reactant of Route 5
3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-amine
Reactant of Route 6
3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-amine

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